3,5-Diethyl-2-phenylpyridine
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Overview
Description
3,5-Diethyl-2-phenylpyridine is an organic compound with the molecular formula C18H21N It belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring This compound is characterized by the presence of two ethyl groups at the 3 and 5 positions and a phenyl group at the 2 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-2-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-phenylpyridine with ethylating agents under specific conditions. For instance, the reaction of 2-phenylpyridine with ethyl bromide in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethyl-2-phenylpyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
3,5-Diethyl-2-phenylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Diethyl-2-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit bacterial efflux pumps, leading to increased susceptibility of bacteria to antibiotics . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3,5-Dimethyl-2-phenylpyridine
- 3,5-Diethyl-2-methylpyridine
- 3,5-Diethyl-2-(2-furyl)pyridine
Comparison: 3,5-Diethyl-2-phenylpyridine is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical and physical properties compared to its analogs. Similarly, 3,5-Diethyl-2-methylpyridine has a methyl group instead of a phenyl group, leading to variations in its chemical behavior and uses .
Properties
CAS No. |
73669-43-9 |
---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3,5-diethyl-2-phenylpyridine |
InChI |
InChI=1S/C15H17N/c1-3-12-10-13(4-2)15(16-11-12)14-8-6-5-7-9-14/h5-11H,3-4H2,1-2H3 |
InChI Key |
KLKIURAVKABLKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)C2=CC=CC=C2)CC |
Origin of Product |
United States |
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